molecular formula C17H19NO5 B2426450 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol CAS No. 1160943-27-0

2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol

Cat. No.: B2426450
CAS No.: 1160943-27-0
M. Wt: 317.341
InChI Key: BRJGYCICCKRQCJ-VCHYOVAHSA-N
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Scientific Research Applications

2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-methoxy-6-hydroxybenzaldehyde with 3,4,5-trimethoxyaniline under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol is unique due to its specific structural features, such as the presence of multiple methoxy groups and an imine linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methoxy-6-[(3,4,5-trimethoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-7-5-6-11(16(13)19)10-18-12-8-14(21-2)17(23-4)15(9-12)22-3/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJGYCICCKRQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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